molecular formula C9H8N2S2 B1272252 5-Benzylsulfanyl-[1,2,3]thiadiazole

5-Benzylsulfanyl-[1,2,3]thiadiazole

Cat. No. B1272252
M. Wt: 208.3 g/mol
InChI Key: POVCGNAHSFQICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylsulfanyl-[1,2,3]thiadiazole is a useful research compound. Its molecular formula is C9H8N2S2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzylsulfanyl-[1,2,3]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylsulfanyl-[1,2,3]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Benzylsulfanyl-[1,2,3]thiadiazole

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

5-benzylsulfanylthiadiazole

InChI

InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)7-12-9-6-10-11-13-9/h1-6H,7H2

InChI Key

POVCGNAHSFQICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=NS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ethanol (0.5 ml) solution of 1,1-dichloro-2-(p-toluenesulfonylazo)ethene (280 mg, 1.00 mmol) was slowly added to a water (1.0 ml)-ethanol (0.5 ml) solution of 600 mg (2.50 mmol) of sodium sulfide (Na2S.9H2O) under ice cooling. After 1 hr stirring at room temperature, the reaction mixture was cooled with ice. Benzyl chloride (0.5 ml) was added to the mixture and the whole was stirred for 1 hr. The reaction mixture was extracted with ether. The ethereal layer was washed with sat. aq. sodium hydrogen carbonate and sat. aq. sodium chloride, and then dried over sodium sulfate. After removal of the solvent by distillation, the residual oil was heated at 60° C. under vacuum to remove benzyl chloride and 94 mg of 5-benzylthio-1,2,3-thiadiazole was obtained as orange crystals (yield 45%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
1,1-dichloro-2-(p-toluenesulfonylazo)ethene
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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